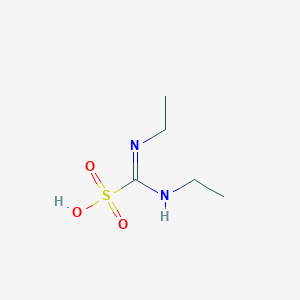

Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-

CAS No.: 117766-00-4

Cat. No.: VC8174100

Molecular Formula: C5H12N2O3S

Molecular Weight: 180.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117766-00-4 |

|---|---|

| Molecular Formula | C5H12N2O3S |

| Molecular Weight | 180.23 g/mol |

| IUPAC Name | ethylamino(ethylimino)methanesulfonic acid |

| Standard InChI | InChI=1S/C5H12N2O3S/c1-3-6-5(7-4-2)11(8,9)10/h3-4H2,1-2H3,(H,6,7)(H,8,9,10) |

| Standard InChI Key | ZFZUWZZXJPJDRB-UHFFFAOYSA-N |

| SMILES | CCNC(=NCC)S(=O)(=O)O |

| Canonical SMILES | CCNC(=NCC)S(=O)(=O)O |

Introduction

Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-, also known as ethylamino(ethylimino)methanesulfonic acid, is a chemical compound with the molecular formula C₅H₁₂N₂O₃S and a molecular weight of 180.23 g/mol. This compound is categorized as a sulfonic acid derivative and has potential applications in chemical synthesis and industrial processes due to its functional groups.

Key Identifiers

-

CAS Number: 117766-00-4

-

Synonyms:

-

Methanesulfonic acid, (ethylamino)(ethylimino)-

-

(E)-(Ethylamino)(ethylimino)methanesulfonic acid

-

Applications

Methanesulfonic acid derivatives are widely used as intermediates in organic synthesis due to their strong acidity and ability to participate in diverse chemical reactions. While specific applications of this compound remain underexplored in literature, related sulfonic acids are known for their roles in:

-

Catalysis in organic reactions.

-

Pharmaceutical intermediates.

-

Electrolytes in electrochemical applications.

Stability and Reactivity

Further studies could explore:

-

Thermal stability under various conditions.

-

Reactivity with nucleophiles or electrophiles to synthesize novel derivatives.

Industrial Applications

Given its structural similarity to other sulfonic acids, this compound might find use in:

-

Polymer modification.

-

Surface-active agents.

-

Green chemistry applications due to its biodegradability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume